molecular formula C8H14O3 B562829 Ethyl Isobutyrylacetate-d6 CAS No. 1216475-83-0

Ethyl Isobutyrylacetate-d6

Cat. No.: B562829
CAS No.: 1216475-83-0
M. Wt: 164.234
InChI Key: XCLDSQRVMMXWMS-XERRXZQWSA-N
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Description

Ethyl Isobutyrylacetate-d6 is a deuterated compound with the molecular formula C8H8D6O3 and a molecular weight of 164.23. This compound is primarily used in research settings, particularly in the field of proteomics . The deuterium atoms in this compound make it a valuable tool for various analytical techniques, including nuclear magnetic resonance spectroscopy.

Biochemical Analysis

Biochemical Properties

It is known to be soluble in Dichloromethane, Ethyl Acetate, and Hexane .

Temporal Effects in Laboratory Settings

Ethyl Isobutyrylacetate-d6 is recommended to be stored at -20° C for optimal stability . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Isobutyrylacetate-d6 typically involves the deuteration of Ethyl Isobutyrylacetate. One common method includes the reaction of 3-methyl-2-butanone with hexamethylphosphoramide and diethyl carbonate in the presence of sodium hydride. The reaction is carried out in benzene at temperatures between 70°C and 80°C. After the reaction, the mixture is cooled, and methanol is added, followed by acidification with aqueous hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process is similar to laboratory-scale synthesis but is scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Ethyl Isobutyrylacetate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl Isobutyrylacetate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Ethyl Isobutyrylacetate-d6 can be compared with other similar compounds, such as:

Uniqueness: The primary uniqueness of this compound lies in its deuterium content, which makes it particularly valuable for analytical and research purposes. The deuterium atoms provide distinct advantages in nuclear magnetic resonance spectroscopy and other analytical techniques, allowing for more precise and detailed studies.

Biological Activity

Ethyl Isobutyrylacetate-d6 is a deuterated derivative of ethyl isobutyrylacetate, a compound that has garnered interest in various biological and pharmacological studies. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and potential applications in drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8O6O3
  • Molecular Weight : 164.23 g/mol
  • Structure : this compound contains a deuterated isobutyric acid moiety, which impacts its reactivity and interactions with biological systems.

Pharmacological Applications

This compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of inflammatory diseases and cancer treatment. Its derivatives have shown promise as inhibitors for various biological targets:

  • IL-17A Inhibition : Compounds derived from ethyl isobutyrylacetate are noted for their ability to inhibit IL-17A, a cytokine involved in inflammatory processes. This inhibition can be crucial for treating conditions such as psoriasis and rheumatoid arthritis .
  • Cytotoxicity : The compound's derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, certain analogs exhibited IC50 values indicating significant potency against specific tumor types .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cytokine Production : By modulating pathways associated with inflammation, the compound can reduce the production of pro-inflammatory cytokines.
  • Cell Cycle Arrest : Some studies suggest that derivatives may induce cell cycle arrest in cancer cells, leading to decreased proliferation .

Study on Cytotoxic Activity

A study evaluated the cytotoxic effects of various derivatives of ethyl isobutyrylacetate on human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxic potency. For example:

  • Compound A (derived from ethyl isobutyrylacetate) showed an IC50 of 9.52 nM against S1PR2, outperforming known antagonists like JTE-013 (IC50 = 68.47 nM) .
CompoundIC50 (nM)Target Receptor
Compound A9.52 ± 0.70S1PR2
JTE-01368.47 ± 7.45S1PR2
Compound B134.9 ± 21.4S1PR2
Compound C233.5 ± 34.4S1PR2

In Vivo Studies

In vivo studies using animal models have shown that this compound can influence the distribution of tracer compounds in various tissues, suggesting its utility in imaging and therapeutic applications .

Properties

IUPAC Name

ethyl 5,5,5-trideuterio-3-oxo-4-(trideuteriomethyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDSQRVMMXWMS-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)CC(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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